molecular formula C18H18O3 B11168564 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one

3-butoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11168564
M. Wt: 282.3 g/mol
InChI Key: WDVJNNMHOUQKQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile under an air atmosphere . The reaction is carried out at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding benzo[c]chromen-6-one derivatives.

    Reduction: Formation of reduced benzo[c]chromen-6-one analogs.

    Substitution: Introduction of different substituents at specific positions on the chromen-6-one ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is its role as a phosphodiesterase II (PDE2) inhibitor. PDE2 is implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. Research has shown that this compound exhibits significant inhibitory activity against PDE2, with an IC50 value of approximately 3.67 ± 0.47 μM, indicating its potential as a therapeutic agent for neuroprotection and cognitive enhancement .

Neuroprotective Effects

In vitro studies demonstrated that this compound can promote neuron proliferation and protect neuronal cells (HT-22) from corticosterone-induced neurotoxicity. The compound significantly increased cell viability in a dose-dependent manner, suggesting its utility in treating stress-related neurodegeneration .

Structure-Activity Relationships

The structure of this compound is crucial for its biological activity. The presence of the butoxy group enhances lipophilicity, facilitating better blood-brain barrier penetration. Studies indicate that modifications to the alkane substituents can significantly affect PDE2 inhibitory activity, suggesting a pathway for optimizing therapeutic efficacy through structural modifications .

Synthesis and Evaluation

A detailed study involved synthesizing various derivatives of 6H-benzo[c]chromen-6-one to evaluate their biological activities. The synthesis process included using 1-bromobutane as a starting material, leading to the isolation of the target compound with a melting point range of 53.6–55.5 °C . Further evaluations revealed that derivatives with shorter alkyl chains exhibited enhanced PDE2 inhibition.

Comparative Studies

Comparative studies against established PDE2 inhibitors like BAY 60-7550 showed that this compound possesses comparable efficacy at certain concentrations, reinforcing its potential as a viable alternative in therapeutic applications for neurodegenerative diseases .

Data Table: Biological Activities of this compound

Biological ActivityIC50 (μM)Notes
PDE2 Inhibition3.67 ± 0.47Comparable to BAY 60-7550
Neuroprotection (HT-22 cells)Dose-dependentSignificant increase in cell viability
Blood-Brain Barrier PenetrationClogP: 2.0–5.0Indicates good permeability

Conclusion and Future Directions

The compound this compound shows promising applications in medicinal chemistry, particularly in neuropharmacology due to its PDE2 inhibitory effects and neuroprotective properties. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential in clinical settings for treating neurodegenerative disorders.

Continued investigation into the pharmacokinetics and long-term effects of this compound will be essential to fully understand its therapeutic potential and safety profile in human subjects.

Mechanism of Action

The mechanism of action of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterase 2 (PDE2), which plays a role in cellular signaling pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy and methyl groups contribute to its solubility, reactivity, and potential bioactivity, making it a valuable compound for research and development.

Biological Activity

3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is a compound of interest due to its potential biological activities, particularly in the realms of neuroprotection, antibacterial effects, and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of benzochromenes, which are known for their diverse pharmacological properties. The structure features a chromene core, which is often associated with various biological activities.

1. Neuroprotective Effects

Research indicates that derivatives of benzo[c]chromen-6-one can exhibit neuroprotective properties. A study focusing on similar compounds demonstrated that certain derivatives could promote neuron proliferation and protect against neurotoxicity induced by corticosterone in HT-22 cells. Specifically, one derivative showed an IC50 value of 3.67 ± 0.47 μM for phosphodiesterase II (PDE2) inhibition, suggesting potential therapeutic benefits for neurodegenerative diseases .

2. Antibacterial Activity

The antibacterial properties of flavonoids and their derivatives have been extensively studied. While specific data on this compound is limited, the general structure suggests potential antibacterial activity. For instance, flavonoids with similar structures have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL .

Neuroprotection Study

A significant study evaluated the effects of benzo[c]chromen derivatives on HT-22 cells exposed to corticosterone. The findings revealed that treatment with these compounds significantly increased cell viability in a dose-dependent manner, particularly at concentrations around 12.5 μM, indicating their protective role against oxidative stress .

CompoundIC50 Value (μM)Effect on Cell Viability
This compound3.67 ± 0.47Significant increase at 12.5 μM

Antibacterial Effects

While specific studies on the antibacterial activity of this compound are scarce, related compounds exhibit promising results against bacterial strains such as MRSA and E. coli. The structural features that enhance antibacterial activity include hydroxylation patterns and the presence of acyl chains .

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-butoxy-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C18H18O3/c1-3-4-11-20-16-10-9-14-13-7-5-6-8-15(13)18(19)21-17(14)12(16)2/h5-10H,3-4,11H2,1-2H3

InChI Key

WDVJNNMHOUQKQY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

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